molecular formula C19H19ClN6O B4260229 1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine

1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine

Cat. No.: B4260229
M. Wt: 382.8 g/mol
InChI Key: USOZTUGPJJBYHM-UHFFFAOYSA-N
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Description

1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is a member of the triazole family, which has been extensively studied for its diverse biological activities.

Mechanism of Action

The mechanism of action of 1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been proposed that this compound inhibits the growth and proliferation of cancer cells by disrupting their DNA synthesis and repair mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to modulate the expression of various genes involved in cancer progression, inflammation, and immune response. Additionally, this compound has been shown to induce oxidative stress in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine in lab experiments include its potent anticancer activity, broad-spectrum antimicrobial activity, and low toxicity towards normal cells. However, the limitations of using this compound include its poor solubility in aqueous solutions and its instability under certain conditions.

Future Directions

There are several future directions for research on 1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the structure-activity relationship of this compound to identify more potent analogs.
3. Evaluation of the in vivo efficacy of this compound in animal models of cancer and infectious diseases.
4. Elucidation of the exact mechanism of action of this compound.
5. Development of novel drug delivery systems to improve the bioavailability and pharmacokinetic properties of this compound.
In conclusion, this compound is a promising chemical compound with potential applications in various fields of scientific research. Its potent anticancer, antimicrobial, and anti-inflammatory activities make it an attractive candidate for further investigation.

Scientific Research Applications

1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, this compound has been found to possess anti-inflammatory, antifungal, and antibacterial properties.

Properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]triazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O/c20-16-6-2-1-5-15(16)13-26-14-17(22-23-26)19(27)25-11-9-24(10-12-25)18-7-3-4-8-21-18/h1-8,14H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOZTUGPJJBYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CN(N=N3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine
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1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine
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1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine
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1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine
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1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine
Reactant of Route 6
1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine

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